1000-Fold Cytotoxic Potency Advantage Over Doxorubicin in Leukemia Models
Barminomycin I demonstrates 1,000-fold greater cytotoxicity than doxorubicin (Adriamycin) against P388 leukemia cells [1]. This is a direct, quantitative potency difference observed under identical in vitro conditions.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 0.00001 g/mL |
| Comparator Or Baseline | Doxorubicin: IC50 ≈ 0.013 g/mL |
| Quantified Difference | 1,000-fold more cytotoxic |
| Conditions | In vitro cytotoxicity assay against P388 murine leukemia cells |
Why This Matters
This extreme potency difference is a primary driver for selecting Barminomycin I over standard-of-care doxorubicin in studies requiring maximal tumor cell killing at minimal exposure levels.
- [1] Kimura K, Spencer DM, Bilardi R, Swift LP, Box AJ, Brownlee RT, Cutts SM, Phillips DR. Barminomycin, a model for the development of new anthracyclines. Anticancer Agents Med Chem. 2010 Jan;10(1):70-7. doi: 10.2174/1871520611009010070. View Source
